Cas no 1092931-97-9 (2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol)

2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol structure
1092931-97-9 structure
Product Name:2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol
CAS-nummer:1092931-97-9
MF:C12H19N3O
MW:221.298762559891
MDL:MFCD29070231
CID:1098516
PubChem ID:59473921
Update Time:2025-04-20

2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol
    • [2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol
    • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol
    • 2-amino-5-(4-methyl-1-piperazinyl)benzenemethanol
    • SCHEMBL10061499
    • 1092931-97-9
    • CS-0371358
    • Y11536
    • MDL: MFCD29070231
    • Inchi: 1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3
    • InChI-sleutel: JQRRAFRBXIITSU-UHFFFAOYSA-N
    • LACHT: OCC1=C(C=CC(=C1)N1CCN(C)CC1)N

Berekende eigenschappen

  • Exacte massa: 221.152812238g/mol
  • Monoisotopische massa: 221.152812238g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 2
  • Complexiteit: 216
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 52.7Ų

2-amino-5-(4-methyl-1-piperazinyl)-Benzenemethanol Prijsmeer >>

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